molecular formula C26H42N4O5 B1602229 H-Leu-Leu-Val-Phe-OH CAS No. 24205-68-3

H-Leu-Leu-Val-Phe-OH

Cat. No. B1602229
CAS RN: 24205-68-3
M. Wt: 490.6 g/mol
InChI Key: ROYAAVOKOANBIB-CMOCDZPBSA-N
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Description

“H-Leu-Leu-Val-Phe-OH” is a peptide sequence composed of four amino acids: Leucine (Leu), Leucine (Leu), Valine (Val), and Phenylalanine (Phe) . This peptide sequence is known for its ability to self-assemble into various nanostructures .


Synthesis Analysis

Peptide synthesis is a well-established field with various methods available for manufacturing peptides. The most common building blocks in peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . An environmentally conscious method of peptide synthesis focuses on developing organic solvent-free synthetic methods using water .


Molecular Structure Analysis

The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . The self-assembly of small peptides happens through various supramolecular non-covalent interactions to build several secondary structures .


Chemical Reactions Analysis

The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

Scientific Research Applications

NMR Methodology Enhancements One application in scientific research involves the improvement of NMR (Nuclear Magnetic Resonance) methodologies for studying high molecular weight proteins. A study presented new NMR experiments for the assignment of methyl 13C^{13}C and 1H^{1}H chemical shifts from Ile, Leu, and Val residues. This research utilized a novel isotopic labeling strategy for protonation of Leu and Val methyl groups in large deuterated proteins, enhancing sensitivity and simplifying NMR spectra for complex proteins like malate synthase G (Tugarinov & Kay, 2003).

Enzyme Inhibition Studies Another application can be seen in enzyme inhibition studies, where dipeptides, including sequences similar to H-Leu-Leu-Val-Phe-OH, were isolated and identified for their inhibitory properties on angiotensin I-converting enzyme (ACE). For instance, the peptide Phe–Leu demonstrated significant ACE inhibitory activity, showcasing the importance of such peptides in developing therapeutic agents (Ono et al., 2006).

Quantitative HTS for Biological Activities In the realm of drug discovery, quantitative high-throughput screening (qHTS) represents a powerful methodology to identify modulators of molecular targets across large chemical libraries. A study highlighted qHTS's efficiency in generating pharmacological data, including for compounds acting on enzymes and biological pathways, which could involve peptides like H-Leu-Leu-Val-Phe-OH (Inglese et al., 2006).

Hydrophobic Interaction Studies in Hemoglobin Research into the role of hydrophobic interactions in hemoglobin S polymerization identified the importance of residues like Leu and Val in the formation of stable hydrophobic interactions. Such studies provide insights into the structural dynamics and stability of hemoglobin, which could be extrapolated to peptides with similar compositions (Adachi et al., 1994).

Renin Inhibition for Hypertension Management Investigations into the inhibition of human renin, a critical enzyme in blood pressure regulation, have also utilized peptides. Studies focusing on the development of renin inhibitors for hypertension treatment have explored various peptides and their analogs for their inhibitory effects, demonstrating the therapeutic potential of peptides in cardiovascular diseases (Oliveira et al., 1992).

Safety And Hazards

When handling peptides like “H-Leu-Leu-Val-Phe-OH”, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Peptides like “H-Leu-Leu-Val-Phe-OH” have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The self-assembly of peptides into various nanostructures holds substantial promise for the creation of next-generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAAVOKOANBIB-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578077
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucyl-L-leucyl-L-valyl-L-phenylalanine

CAS RN

24205-68-3
Record name L-Leucyl-L-leucyl-L-valyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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